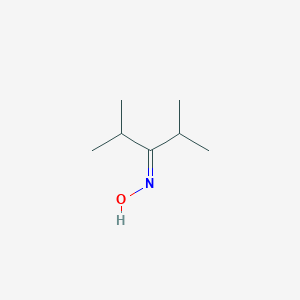![molecular formula C15H18F3NO3 B075351 butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate CAS No. 1550-95-4](/img/structure/B75351.png)
butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as BTPP and is used in different laboratory experiments to study its mechanism of action and biochemical and physiological effects.
Mecanismo De Acción
BTPP acts as an acetylcholinesterase inhibitor, which means that it prevents the breakdown of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a crucial role in various physiological processes such as memory, learning, and muscle movement. By inhibiting the breakdown of acetylcholine, BTPP can enhance the activity of this neurotransmitter, leading to improved cognitive function and muscle control.
Efectos Bioquímicos Y Fisiológicos
BTPP has been shown to have various biochemical and physiological effects in laboratory experiments. It can improve cognitive function in animals and humans, leading to better memory and learning abilities. BTPP has also been shown to improve muscle control in animal models, making it a potential treatment for various neuromuscular disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BTPP in laboratory experiments has several advantages. It is a relatively simple compound to synthesize, and its mechanism of action is well understood. BTPP is also readily available and can be purchased from various chemical suppliers. However, there are also some limitations to its use. BTPP is not very water-soluble, which can make it difficult to administer in certain experiments. It also has a short half-life, which means that its effects may not be long-lasting.
Direcciones Futuras
There are several future directions for research on BTPP. One area of interest is the development of new drugs based on the structure of BTPP. Researchers are also investigating the potential use of BTPP in the treatment of various neurological and neuromuscular disorders. Another area of interest is the development of more efficient synthesis methods for BTPP, which could make it more widely available for research purposes.
Conclusion
In conclusion, BTPP is a chemical compound that has been extensively studied for its potential applications in various fields of science. Its mechanism of action as an acetylcholinesterase inhibitor has been well established, and it has been shown to have various biochemical and physiological effects. While there are some limitations to its use in laboratory experiments, BTPP remains a promising compound for future research and development.
Métodos De Síntesis
The synthesis of BTPP involves the reaction of butyl (2S)-3-phenyl-2-hydroxypropanoate with trifluoroacetic anhydride. The reaction takes place in the presence of a catalyst, and the product is purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
BTPP has been extensively studied for its potential applications in various fields of science. It has been used in the synthesis of novel compounds that have anti-cancer properties. BTPP has also been used in the development of new drugs for the treatment of various diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.
Propiedades
Número CAS |
1550-95-4 |
|---|---|
Nombre del producto |
butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
Fórmula molecular |
C15H18F3NO3 |
Peso molecular |
317.3 g/mol |
Nombre IUPAC |
butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
InChI |
InChI=1S/C15H18F3NO3/c1-2-3-9-22-13(20)12(19-14(21)15(16,17)18)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,19,21)/t12-/m0/s1 |
Clave InChI |
APGGCCFPMAPWKS-LBPRGKRZSA-N |
SMILES isomérico |
CCCCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(F)(F)F |
SMILES |
CCCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F |
SMILES canónico |
CCCCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



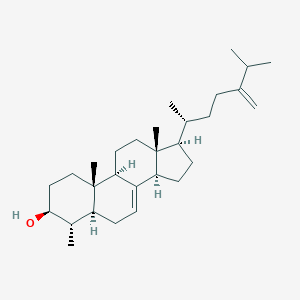
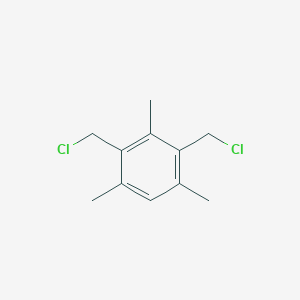
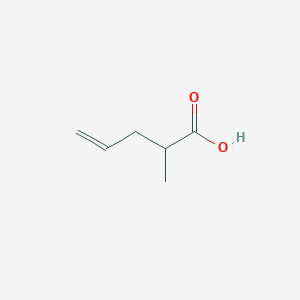
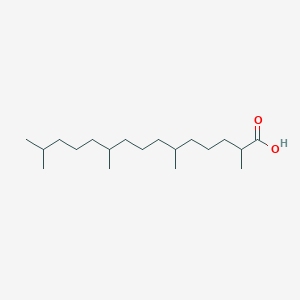
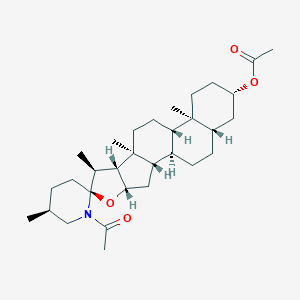
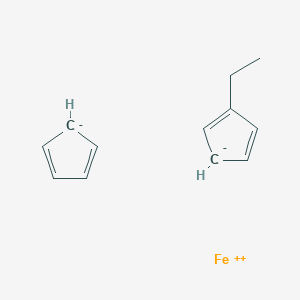
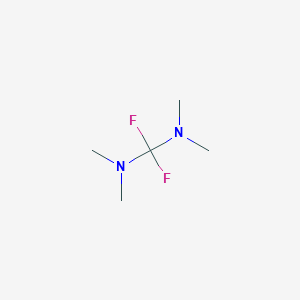
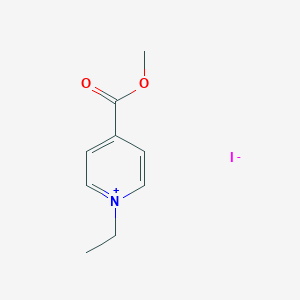
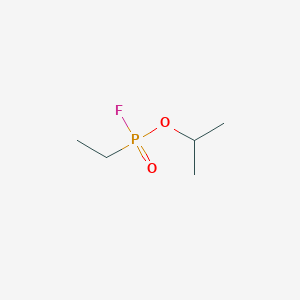
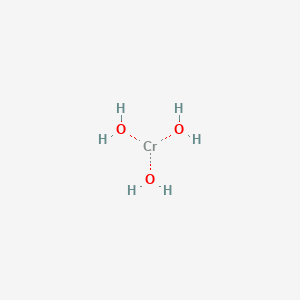

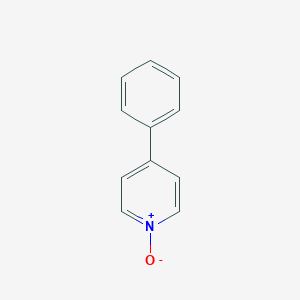
![Diethyl 4,4'-[hexamethylenebis(oxy)]dibenzimidate](/img/structure/B75290.png)
